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Compound of Interest

Compound Name: Dimethyl-phenyl-silane

Cat. No.: B7799541

For researchers, scientists, and professionals in drug development, understanding the
reactivity of key chemical entities is paramount. Dimethyl-phenyl-silane (DMPS), a versatile
organosilane, participates in a variety of chemical transformations crucial for synthesis and
materials science. This guide provides a comparative analysis of the reaction mechanisms of
DMPS, focusing on dehydrogenative coupling, hydrosilylation, and oxidation reactions. The
information presented herein is supported by both experimental data and Density Functional
Theory (DFT) studies, offering a comprehensive overview for predicting and controlling the
outcomes of DMPS reactions.

Dehydrogenative Coupling: Si-O Bond Formation

The dehydrogenative coupling of silanes with alcohols is a fundamental reaction for the
formation of silyl ethers, with applications in protecting group chemistry and materials science.

Experimental Data

Recent studies have explored various catalytic systems to promote the efficient
dehydrogenative coupling of dimethyl-phenyl-silane with alcohols. One study reported the
use of a silver-carbon composite (Ag/C-1) as a catalyst for the reaction between DMPS and
ethanol, observing an apparent activation energy of approximately 30 kJ/mol.[1] Another
effective method involves the use of sodium tri(sec-butyl)borohydride as a promoter for the
coupling of a range of alcohols with DMPS.
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Experimental Protocol: Dehydrogenative Coupling
Promoted by Sodium tri(sec-butyl)borohydride[2]

In a typical procedure, 1 mmol of dimethyl-phenyl-silane and 1 mmol of the respective alcohol
are placed in a dried Schlenk flask under an argon atmosphere. To this mixture, 0.1 mL of a 1M
solution of sodium tri(sec-butyl)borohydride in THF is carefully added. The reaction vessel is
then sealed and stirred at the desired temperature. The progress of the reaction can be
monitored by gas chromatography. Upon completion, the reaction mixture is cooled, diluted
with hexane to precipitate the borohydride residues, and filtered to isolate the product.

Reaction Pathway

The proposed mechanism for the tri(sec-butyl)borohydride-promoted dehydrogenative coupling
involves the activation of the Si-H bond by the borohydride, facilitating the nucleophilic attack of
the alcohol and subsequent release of hydrogen gas.
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Figure 1. Proposed pathway for borohydride-promoted dehydrogenative coupling.

Hydrosilylation: Addition to Unsaturated Bonds

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of

organosilicon chemistry, enabling the synthesis of a wide array of functionalized silanes.

Experimental Data

The catalytic hydrosilylation of alkenes with dimethyl-phenyl-silane has been demonstrated

using various transition metal catalysts. A silica-supported Karstedt-type platinum catalyst has

been shown to be effective for the hydrosilylation of styrene at room temperature.[3]

Furthermore, platinum complexes bearing bulky N-heterocyclic carbene (NHC) ligands have

been utilized for the selective hydrosilylation of dienes.
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Experimental Protocol: Hydrosilylation using a Silica-
supported Karstedt-type Catalyst[3]

In a 5 mL vessel, dimethyl-phenyl-silane (3 mmol), styrene (3 mmol), and the silica-supported
Karstedt-type catalyst (0.02 g, 1.9% Pt by AAS) are mixed and stirred at 30 °C. The
hydrosilylation product can be isolated by fractional distillation. The catalyst can be recovered
by decantation and reused in subsequent reactions.

Reaction Pathway

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod
mechanism, which involves oxidative addition of the silane to the platinum center, coordination
of the alkene, migratory insertion, and reductive elimination.
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Figure 2. Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Oxidation: Formation of Silanols
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The oxidation of hydrosilanes to silanols is a key transformation for the synthesis of silicon-
containing fine chemicals and precursors to silicone polymers. While experimental work on the
oxidation of dimethyl-phenyl-silane exists, detailed DFT studies on its mechanism and
activation energy are less common in the literature. For the purpose of comparison, we will
consider computational studies on related phenyl-substituted silanes.

Computational Data

DFT studies on the oxidation of silanes provide valuable insights into the reaction mechanisms.
For instance, computational investigations into the oxidation of the phenanthryl radical, a
related aromatic system, highlight the complexity of such reactions, involving peroxy radical
intermediates.[5] While a specific activation energy for the direct oxidation of dimethyl-phenyl-
silane from a DFT study is not readily available in the reviewed literature, studies on similar
systems can provide an estimate of the energy barriers involved.

Due to the limited availability of specific DFT data for the oxidation of dimethyl-phenyl-silane,
a gquantitative comparison of activation energies with dehydrogenative coupling and
hydrosilylation is challenging at this time. Further computational studies are needed to
elucidate the precise energy landscape of this reaction.

Computational Methodologies

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A
benchmark study on silane and siloxane thermochemistry suggests that for gas-phase
calculations, methods like CBS-QB3 and W1 provide excellent agreement with experimental
values.[3] Among the more common DFT functionals, B3LYP and PBEPBE have been shown
to provide acceptable results, with the accuracy significantly improving with the use of triple-
zeta basis sets.[3] For reactions in solution, the use of a solvent model, such as the Solvation
Model based on Density (SMD), is crucial for obtaining realistic energy profiles.[6]

Summary and Outlook

This guide provides a comparative overview of the reaction mechanisms of dimethyl-phenyl-
silane, focusing on dehydrogenative coupling and hydrosilylation, for which both experimental
and theoretical data are available. The presented data and reaction pathways offer a valuable
resource for researchers working with this versatile silane.
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The dehydrogenative coupling of DMPS with alcohols is a thermodynamically favorable
process with a relatively low activation barrier, especially when catalyzed. Hydrosilylation,
another key reaction, proceeds efficiently in the presence of transition metal catalysts, with the
Chalk-Harrod mechanism being the most widely accepted pathway.

While the oxidation of dimethyl-phenyl-silane is an important transformation, there is a
noticeable gap in the literature regarding detailed DFT studies on its mechanism and activation
energy. Future computational work in this area would be highly beneficial to complete the
comparative picture of DMPS reactivity. By combining experimental observations with insights
from computational chemistry, a deeper understanding of these fundamental reactions can be
achieved, paving the way for the development of more efficient and selective synthetic
methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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